REACTION_SMILES
|
[Br:1][c:2]1[c:3]([OH:10])[c:4]([Br:9])[cH:5][c:6]([Br:8])[cH:7]1.[C:16](=[O:17])([O-:18])[O-:19].[Cl:11][CH2:12][C:13](=[O:14])[CH3:15].[K+:20].[K+:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26].[OH2:27]>>[Br:1][c:2]1[c:3]([O:10][CH2:12][C:13](=[O:14])[CH3:15])[c:4]([Br:9])[cH:5][c:6]([Br:8])[cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Oc1c(Br)cc(Br)cc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)CCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)COc1c(Br)cc(Br)cc1Br
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |